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molecular formula C14H13N3 B2519161 (1H-Benzoimidazol-2-yl)-benzyl-amine CAS No. 27185-21-3

(1H-Benzoimidazol-2-yl)-benzyl-amine

Cat. No. B2519161
M. Wt: 223.279
InChI Key: FXMPPQGQNSTUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132438B2

Procedure details

A 100 mL flask was charged with 1.0 g 2-aminobenzimidazole (7.51 mmol, 1.0 equiv), 1.13 g 3-nitrobenzaldehyde (7.51 mmol, 1.0 equiv), and 25 mL toluene. The flask was equipped with a Dean-Stark trap and reflux condenser and placed in a 110° C. bath. The solution was refluxed for 15.5 h, followed by the addition of 3 mL MeOH and 3 mL diisopropylethylamine. After refluxing an additional 29 h, the flask was removed, and the volatiles were removed under reduced pressure at 70° C. The remaining material was diluted with 50 mL MeOH, and cooled to 0° C. followed by the addition of 426 mg (11.27 mmol, 1.5 equiv) NaBH4. After stirring for 3 h, the solution was concentrated under reduced pressure, and the residue was applied directly to a SiO2 column (preflushed with 10% MeOH/CH2Cl2). The column was eluted with 10% MeOH/CH2Cl2 to give the product as an orange solid 320 mg (1.19 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 11.0 (broad s, 1 H), 8.25 (s, 1 H), 8.11 (d, J=8.2 Hz, 1 H), 7.85 (d, J=7.5 Hz, 1 H), 7.62 (t, J=8.0 Hz, 1 H), 7.34 (m, 1 H), 7.13 (t, J=3.7 Hz, 2 H), 6.86 (s, 2 H), 4.64 (d, J=5.8 Hz, 2 H); MS: ESI(+) m/z 269.2 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
426 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N+]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O)([O-])=O.C(N(C(C)C)CC)(C)C.[BH4-].[Na+]>CO.C1(C)C=CC=CC=1>[CH2:17]([NH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)[C:16]1[CH:19]=[CH:20][CH:21]=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
Quantity
1.13 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
426 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in a 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 15.5 h
Duration
15.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing an additional 29 h
Duration
29 h
CUSTOM
Type
CUSTOM
Details
the flask was removed
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure at 70° C
ADDITION
Type
ADDITION
Details
The remaining material was diluted with 50 mL MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
WASH
Type
WASH
Details
The column was eluted with 10% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.19 mmol
AMOUNT: MASS 320 mg
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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